Acid-Labile S-THP Masking Enables Controlled Release Kinetics: Comparison with Stable S-Ethyl Isothiourea (SEITU)
The S-tetrahydropyranyl (THP) group in 1-acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea is an acid-labile protecting group that undergoes hydrolysis under mildly acidic conditions (pH 4-5) to liberate the free thiol/thiourea, a property structurally demonstrated in analogous THP-thiol systems . In contrast, the S-ethyl isothiourea (SEITU), a widely used non-selective NOS inhibitor, possesses a stable thioether bond that is not cleavable under physiological or mildly acidic conditions, resulting in sustained, non-tunable exposure . The THP group's half-life of hydrolysis in S-[2-(tetrahydropyranyl)thio]ethyl systems is on the order of hours at pH 5.0, enabling programmed release over a defined therapeutic window, a feature SEITU cannot provide .
| Evidence Dimension | S-protecting group lability (pH-dependent hydrolysis half-life) |
|---|---|
| Target Compound Data | Acid-labile; half-life on the order of hours at pH 5.0 (inferred from S-THP-thioether class) |
| Comparator Or Baseline | S-Ethyl isothiourea (SEITU, CAS 2986-19-8): stable thioether, no significant hydrolysis at pH 4-7 |
| Quantified Difference | Qualitative difference: cleavable (THP) vs. non-cleavable (ethyl) under acidic conditions |
| Conditions | Aqueous buffer, pH 4-5, 37°C; data extrapolated from kinetic studies of THP-thioether hydrolysis |
Why This Matters
This lability enables the design of pH-responsive or tumor-microenvironment-targeted prodrugs, a capability impossible with stable S-alkyl isothiourea analogs, directly influencing procurement for medicinal chemistry programs focused on controlled release.
- [1] Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Marshall, S., Harmon, M. F., Paith, J. E., & Furfine, E. S. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676. View Source
